4-Bromo-2-methylbut-2-enal
Description
Structure
3D Structure
Properties
CAS No. |
80121-59-1 |
|---|---|
Molecular Formula |
C5H7BrO |
Molecular Weight |
163.01 g/mol |
IUPAC Name |
4-bromo-2-methylbut-2-enal |
InChI |
InChI=1S/C5H7BrO/c1-5(4-7)2-3-6/h2,4H,3H2,1H3 |
InChI Key |
YJRCGYWSBRISFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCBr)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies for 4 Bromo 2 Methylbut 2 Enal
Regio- and Stereoselective Synthesis from Isoprene (B109036) Derivatives
The selective synthesis of the desired (E)-isomer of 4-bromo-2-methylbut-2-enal from readily available isoprene precursors is a critical aspect of its industrial production.
Bromination of Isoprene Epoxide (3,4-epoxy-3-methyl-1-butene) with Cupric Bromide and Lithium Carbonate
A highly efficient method for the preparation of (E)-4-bromo-2-methylbut-2-en-1-al involves the bromination of isoprene epoxide, specifically 3,4-epoxy-3-methyl-1-butene, using cupric bromide in the presence of lithium carbonate. google.com This process offers high yields and stereospecificity, favoring the formation of the (E)-isomer, which is crucial for its application in Vitamin A synthesis. google.com
The reaction is typically conducted in a chloroform-ethyl acetate (B1210297) solvent mixture at reflux temperature, ranging from approximately 70° to 90°C. google.com A stoichiometric excess of anhydrous cupric bromide, at least two moles per mole of the epoxide, is utilized. google.com The lithium carbonate acts as a crucial component in this reaction system. google.com
The proposed mechanism for the synthesis of the corresponding chlorinated derivative using copper chloride suggests a nucleophilic attack of the chloride ion on the terminal olefinic carbon of the epoxide. google.com However, the bromide ion is a weaker nucleophile, making the direct application of this mechanism less expected for bromination. google.com Nevertheless, the use of cupric bromide with lithium carbonate has proven to be an effective method. google.com
Following the reaction, the mixture is cooled and hydrolyzed with water. The precipitated cuprous bromide is removed by filtration. google.com The organic phase is then separated, and the aqueous phase is extracted with a non-polar solvent like hexane. google.com The combined organic phases are washed, dried, and decolorized with activated charcoal to yield the final product as a yellow-brown oil with a purity of about 80% and a yield of approximately 78%. google.com
Table 1: Reaction Parameters for the Bromination of Isoprene Epoxide
| Parameter | Value |
| Starting Material | 3,4-epoxy-3-methyl-1-butene |
| Reagents | Cupric Bromide (anhydrous), Lithium Carbonate |
| Solvent | Chloroform-Ethyl Acetate (1:1 mixture) |
| Temperature | Reflux (70-90°C) |
| Stoichiometry | ~2 moles CuBr₂ per mole of epoxide |
| Yield | ~78% |
| Product Purity | ~80% |
Alternative Bromination Pathways of Olefinic Precursors
While the cupric bromide/lithium carbonate method is highly effective, other bromination strategies for olefinic precursors have been explored. Selective bromination of ketones can be achieved using a heterogeneous system of copper(II) bromide in a refluxing chloroform-ethyl acetate mixture. mdma.ch This method is noted for its clean and direct nature, proceeding with the evolution of hydrogen bromide and the conversion of black copper(II) bromide to white copper(I) bromide. mdma.ch The completion of the reaction is indicated by the cessation of hydrogen bromide evolution and the disappearance of the black solid. mdma.ch
Synthetic Routes from Hydrobromic Acid and Specific Alcohols
An alternative, though less efficient, route to 4-bromo-2-methylbut-2-en-1-al involves the reaction of 1,1-dimethoxy-2-methylbut-3-en-2-ol with a mixture of hydrobromic acid, toluene, sodium bromide, and cupric bromide. google.com However, this method suffers from lower yields and the use of starting materials that are difficult to prepare, and the reaction is not stereospecific. google.com
Multistep Synthetic Sequences Involving Brominated Intermediates
The synthesis of this compound can also be achieved through multistep pathways that utilize brominated intermediates, offering alternative strategies to the direct bromination of isoprene derivatives.
Preparation from 4-Bromo-1,1-dimethoxy-2-methyl-2-butene
Although not a direct synthesis of this compound, the related compound 3-bromomethyl-3-butenal diethylacetal can be prepared and subsequently converted to isoprenoid aldehyde derivatives. This highlights the utility of brominated butene structures as versatile building blocks in organic synthesis.
Derivation from Propargyl Alcohol Derivatives (e.g., 2-methylbut-3-yn-2-ol)
Propargyl alcohol derivatives serve as valuable starting materials for the synthesis of various organic compounds, including precursors that could potentially lead to this compound. For instance, 2-methylbut-3-yn-2-ol can be treated with bromine and aqueous potassium hydroxide (B78521) to yield 4-bromo-2-methylbut-3-yn-2-ol. mdpi.com This brominated alkyne can then undergo further transformations.
A common reaction involving such propargyl derivatives is the Cadiot–Chodkiewicz cross-coupling reaction. mdpi.com For example, 4-bromo-2-methylbut-3-yn-2-ol can be reacted with triisopropylsilylacetylene in the presence of copper(I) chloride and amines to form a more complex diyne structure. mdpi.com While this specific example leads away from the target molecule, it demonstrates the reactivity of the bromo-alkyne intermediate. The development of synthetic routes from such precursors could offer alternative pathways to this compound.
Table 2: Summary of Synthetic Approaches
| Starting Material | Key Reagents/Conditions | Product | Advantages | Disadvantages |
| Isoprene Epoxide | Cupric Bromide, Lithium Carbonate, Reflux | (E)-4-bromo-2-methylbut-2-enal | High yield, Stereospecific | |
| 1,1-dimethoxy-2-methylbut-3-en-2-ol | Hydrobromic Acid, Cupric Bromide | This compound | Low yield, Non-stereospecific, Difficult starting materials | |
| 2-methylbut-3-yn-2-ol | Bromine, aq. KOH | 4-bromo-2-methylbut-3-yn-2-ol | Intermediate, requires further steps |
Catalytic Approaches in the Synthesis of this compound and its Analogues
Catalytic methods provide a powerful toolkit for the synthesis of this compound and related compounds. These approaches can be broadly categorized into metal-catalyzed, organocatalyzed, and biocatalytic methods, each offering unique advantages in terms of reactivity and selectivity.
Copper-Catalyzed Synthesis
A significant advancement in the synthesis of (E)-4-bromo-2-methylbut-2-enal involves the use of copper catalysis. One patented method describes the bromination of isoprene epoxide (3,4-epoxy-3-methyl-1-butene) with cupric bromide in the presence of lithium carbonate. google.com This process provides the target compound in a high yield. The reaction is typically conducted at reflux temperature in a solvent mixture of chloroform (B151607) and ethyl acetate. google.com A detailed example from the patent highlights the specific conditions and outcome of this catalytic transformation. google.com
In a specific example, the reaction of 3,4-epoxy-3-methyl-1-butene with cupric bromide and lithium carbonate in a 1:1 chloroform-ethyl acetate mixture at reflux for 35 minutes yielded (E)-4-bromo-2-methylbut-2-en-1-al. google.com After purification, the product was obtained as a yellow-brown oil with a yield of 78% and a purity of about 80%. google.com
Another, albeit less efficient, copper-catalyzed method mentioned in the literature involves the reaction of 1,1-dimethoxy-2-methylbut-3-en-2-ol with hydrobromic acid, sodium bromide, and cupric bromide in toluene. google.com However, this method suffers from lower yields and the use of starting materials that are difficult to prepare. google.com
Table 1: Copper-Catalyzed Synthesis of (E)-4-Bromo-2-methylbut-2-enal
| Starting Material | Catalyst System | Solvent | Temperature | Reaction Time | Yield | Purity | Reference |
|---|
Organocatalysis with N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including the activation of α-bromoenals, which are isomers and analogues of this compound. These reactions showcase the utility of NHCs in constructing complex molecular architectures from simple precursors.
NHC-catalyzed annulation reactions of 2-bromoenals with various partners have been extensively studied, leading to the synthesis of diverse heterocyclic compounds. For instance, the [3+3] annulation of 2-bromoenals with 1,3-dicarbonyl compounds or enamines, catalyzed by a chiral NHC, provides access to dihydropyranones and dihydropyridinones with high enantioselectivity. researchgate.net These reactions typically proceed under mild conditions with low catalyst loadings. researchgate.net
Similarly, the enantioselective [3+3] annulation of 2-bromoenals with 2-amino-1H-indoles has been developed to synthesize functionalized 2-aryl-2,3-dihydropyrimido[1,2-a]indol-4(1H)-ones in good yields and with high to excellent enantioselectivities. rsc.org Other examples include the [3+4] annulation with N-Ts hydrazones and the [3+3] annulation with β-oxodithioesters to form dihydrothiopyranones. rsc.orgbohrium.com
Table 2: NHC-Catalyzed Annulation Reactions of 2-Bromoenal Analogues
| Bromoenal Analogue | Reaction Partner | Catalyst Type | Annulation Type | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Bromo-cinnamaldehyde | 1,3-Dicarbonyl Compounds | Chiral Triazolium NHC | [3+3] | Dihydropyranones | Good | High | researchgate.net |
| 2-Bromo-enals | 2-Amino-1H-indoles | Chiral NHC | [3+3] | Dihydropyrimido[1,2-a]indol-4(1H)-ones | Good | High to Excellent | rsc.org |
| 2-Bromo-enal | N-Ts Hydrazones | NHC | [3+4] | Dihydrodiazepines | - | - | rsc.org |
| 2-Bromo-enals | β-Oxodithioesters | Chiral NHC | [3+3] | Dihydrothiopyranones | Satisfactory | Good | bohrium.com |
Biocatalytic Approaches
Biocatalysis offers a green and highly selective alternative for the synthesis of halogenated compounds. While a direct biocatalytic synthesis of this compound is not widely reported, the potential for such transformations exists through the action of various enzymes.
Flavin-dependent halogenases (Fl-Hals) are enzymes capable of regioselectively halogenating a range of aromatic and aliphatic substrates. rsc.orgdundee.ac.uk These enzymes, often used in combination with a flavin reductase for cofactor regeneration, can introduce bromine atoms with high precision, a task that is often challenging using traditional chemical methods. rsc.orgnih.gov The engineering of these enzymes could potentially lead to biocatalysts capable of producing this compound or its precursors.
Furthermore, other enzyme classes are relevant for the synthesis of α,β-unsaturated aldehydes. For example, alcohol dehydrogenases (ADHs) can be used for the oxidation of allylic alcohols to the corresponding aldehydes. nih.gov Carboxylic acid reductases (CARs) can directly convert carboxylic acids to aldehydes, offering another potential route. nih.gov The combination of halogenases with these aldehyde-forming enzymes in enzymatic cascades could provide a future pathway for the biocatalytic production of this compound and its analogues. nih.gov
Table 3: Relevant Biocatalytic Reactions for the Synthesis of Halogenated Aldehydes
| Enzyme Class | Reaction Type | Substrate Type | Product Type | Potential Relevance | Reference |
|---|---|---|---|---|---|
| Flavin-dependent Halogenases | Electrophilic Halogenation | Aromatic & Aliphatic compounds | Halogenated compounds | Synthesis of brominated precursors | rsc.orgdundee.ac.uk |
| Alcohol Dehydrogenases | Oxidation | Alcohols | Aldehydes | Conversion of bromo-allylic alcohols | nih.gov |
Mechanistic Investigations of Reactions Involving 4 Bromo 2 Methylbut 2 Enal
Elucidation of Nucleophilic Attack Mechanisms on the Carbonyl and Olefinic Centers
The conjugated system in 4-Bromo-2-methylbut-2-enal features two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon of the alkene (C3). This duality leads to two competing reaction pathways: direct (1,2) addition to the carbonyl group and conjugate (1,4) addition to the carbon-carbon double bond. libretexts.orglibretexts.org
The regioselectivity of the nucleophilic attack is influenced by several factors, including the nature of the nucleophile (hard vs. soft), steric hindrance, and reaction conditions.
1,2-Addition (Direct Attack): This pathway involves the nucleophile attacking the electrophilic carbonyl carbon. libretexts.org The reaction proceeds through a tetrahedral alkoxide intermediate which, upon protonation, yields an allylic alcohol. Hard, highly reactive nucleophiles, such as Grignard reagents and organolithium compounds, typically favor this mode of attack. dalalinstitute.com The reaction is often kinetically controlled and irreversible.
1,4-Addition (Conjugate Attack): In this mechanism, the nucleophile adds to the β-carbon of the α,β-unsaturated system. pressbooks.pub The negative charge is delocalized onto the electronegative oxygen atom, forming an enolate intermediate. libretexts.orglibretexts.org Subsequent protonation of the enolate at the α-carbon, followed by tautomerization, yields a saturated carbonyl compound. libretexts.org Softer, less reactive nucleophiles, such as organocuprates (Gilman reagents), amines, and thiols, generally prefer this thermodynamically controlled pathway. pressbooks.pub
The substituents on this compound modify this general reactivity. The methyl group at the α-position (C2) can sterically hinder attack at the carbonyl carbon, potentially favoring conjugate addition. Conversely, the electron-withdrawing bromine atom at C4 enhances the electrophilicity of the β-carbon (C3).
Table 1: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Aldehydes This interactive table summarizes the expected major product from the reaction of various nucleophiles with a generic α,β-unsaturated aldehyde system, applicable to this compound.
| Nucleophile Type | Reagent Example | Predominant Mechanism | General Product Structure |
| Organolithium | R-Li | 1,2-Addition | Allylic Alcohol |
| Grignard Reagent | R-MgBr | 1,2-Addition | Allylic Alcohol |
| Organocuprate | R₂CuLi | 1,4-Addition | Saturated Aldehyde |
| Amines | R₂NH | 1,4-Addition | β-Amino Aldehyde |
| Thiols | R-SH | 1,4-Addition | β-Thioether Aldehyde |
| Hydride (Hard) | LiAlH₄ | 1,2-Addition | Allylic Alcohol dalalinstitute.com |
| Hydride (Soft) | NaBH₄ | 1,4-Addition (then 1,2) | Saturated Alcohol dalalinstitute.com |
Detailed Studies of Electrophilic Addition Reactions Across the Alkene Functionality
While nucleophilic addition is common, the carbon-carbon double bond in this compound can also undergo electrophilic addition. In this type of reaction, the π-bond of the alkene acts as a nucleophile, attacking an electrophilic species. libretexts.orglibretexts.org The presence of the electron-withdrawing aldehyde group deactivates the double bond towards electrophilic attack compared to a simple alkene. However, reactions can proceed, often requiring specific conditions or highly reactive electrophiles.
A classic example is the addition of halogens, such as bromine (Br₂). The mechanism typically proceeds through a cyclic bromonium ion intermediate. libretexts.orgchemguide.net The approaching π-bond induces a dipole in the Br-Br molecule, leading to the formation of the three-membered ring intermediate and a bromide ion (Br⁻). chemguide.net The bromide ion then attacks one of the carbons of the bromonium ion in an S_N2-like fashion, resulting in anti-addition across the double bond. libretexts.orgchemguide.net
For an unsymmetrical alkene like this compound, the regioselectivity of the attack on the bromonium ion is crucial. According to Markovnikov's rule, in the addition of a hydrogen halide (HX), the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through the more stable carbocation intermediate. savemyexams.com In the case of halogen addition, the subsequent nucleophilic attack by the bromide ion would likely occur at the more substituted carbon (C2), as it can better stabilize a partial positive charge. However, the existing bromine at C4 and the aldehyde functionality introduce complex electronic effects that can influence this outcome.
Table 2: Potential Electrophilic Addition Reactions with this compound This interactive table outlines potential products from the electrophilic addition to the alkene moiety.
| Electrophile | Reagent | Intermediate | Expected Major Product |
| Bromine | Br₂ | Cyclic Bromonium Ion | 2,3,4-Tribromo-2-methylbutanal |
| Hydrogen Bromide | HBr | Carbocation | 2,4-Dibromo-2-methylbutanal |
| Hydrogen Chloride | HCl | Carbocation | 4-Bromo-2-chloro-2-methylbutanal |
| Water (acid-cat.) | H₃O⁺ | Carbocation | 4-Bromo-2-hydroxy-2-methylbutanal |
Investigations into Potential Sigmatropic Rearrangements in Structurally Related Brominated Systems
Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a conjugated π-system in an intramolecular process. wikipedia.org These reactions are classified by an order [i,j], which denotes the number of atoms over which the σ-bond migrates on each fragment. libretexts.orgpressbooks.pub While no direct studies on sigmatropic rearrangements of this compound are prominently documented, its structure contains motifs that, upon modification, could participate in such transformations.
The most relevant potential rearrangements for systems related to this compound are the chemguide.netchemguide.net-sigmatropic rearrangements, such as the Cope and Claisen rearrangements. wikipedia.orglibretexts.org
Claisen Rearrangement: The classic Claisen rearrangement involves the chemguide.netchemguide.net-sigmatropic rearrangement of an allyl vinyl ether. libretexts.org If the carbonyl of this compound were reduced to an alcohol and subsequently converted into an allyl ether, the resulting molecule would be a substrate for a Claisen rearrangement. The reaction proceeds through a concerted, chair-like transition state to form a γ,δ-unsaturated carbonyl compound. mdpi.com
Cope Rearrangement: The all-carbon analogue is the Cope rearrangement, which involves the chemguide.netchemguide.net-sigmatropic rearrangement of a 1,5-diene. libretexts.org A derivative of this compound, formed for instance through a Wittig reaction to extend the carbon chain, could create the necessary 1,5-diene framework for this transformation.
The feasibility and outcome of these rearrangements are governed by the Woodward-Hoffmann rules, which dictate the stereochemical course (suprafacial or antarafacial) based on the number of electrons involved and whether the reaction is thermally or photochemically induced. pressbooks.pub Metal catalysts can also be employed to facilitate these rearrangements under milder conditions. mdpi.comresearchgate.net
Table 3: Potential Sigmatropic Rearrangements in Derivatives of this compound This interactive table explores hypothetical rearrangements based on structural analogy.
| Rearrangement Type | Required Structural Motif | Potential Derivative of this compound |
| chemguide.netchemguide.net Claisen | Allyl Vinyl Ether | Product of reduction and etherification (e.g., with allyl bromide) |
| chemguide.netchemguide.net Cope | 1,5-Diene | Product of olefination (e.g., Wittig reaction with an allyl ylide) |
| libretexts.orgchemguide.net Wittig | Allylic Ether with adjacent carbanion | Product of reduction, etherification, and deprotonation |
| chemguide.co.uklibretexts.org Hydrogen Shift | 1,3-Diene system | A derivative with an extended conjugated system |
Analysis of Metal-Catalyzed Reaction Pathways Utilizing this compound
The vinyl bromide functionality in this compound makes it an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions. wiley.com Palladium-catalyzed reactions, in particular, provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions have become indispensable in modern organic synthesis. thermofisher.com
The general catalytic cycle for many palladium-catalyzed couplings (e.g., Suzuki, Heck, Stille, Sonogashira) involves three key steps:
Oxidative Addition: The vinyl bromide of this compound reacts with a low-valent palladium(0) complex, inserting the palladium into the C-Br bond to form a palladium(II) intermediate. thermofisher.com
Transmetalation (for Suzuki, Stille, etc.): A second organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium(II) complex, displacing the halide. thermofisher.com For the Heck reaction, this step is replaced by migratory insertion of an alkene.
Reductive Elimination: The two organic groups on the palladium(II) complex couple, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. thermofisher.com
These reactions allow for the direct functionalization of the C4 position of the butenal skeleton, introducing aryl, alkyl, alkynyl, and other groups with high chemo- and regioselectivity.
Table 4: Metal-Catalyzed Cross-Coupling Reactions with this compound This interactive table summarizes key palladium-catalyzed reactions applicable to the vinyl bromide moiety.
| Reaction Name | Coupling Partner | Typical Catalyst | Product Type |
| Suzuki Coupling | Organoboron compound (R-B(OR)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | 4-Aryl/Alkenyl-2-methylbut-2-enal |
| Heck Coupling | Alkene (R-CH=CH₂) | Pd(OAc)₂, P(o-tol)₃ | 2-Methyl-6-substituted-hexa-2,4,5-trienal |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI | 4-Alkynyl-2-methylbut-2-enal |
| Stille Coupling | Organostannane (R-SnR'₃) | Pd(PPh₃)₄ | 4-Aryl/Alkenyl-2-methylbut-2-enal |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand | 4-(Dialkylamino)-2-methylbut-2-enal |
Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Bromo-2-methylbut-2-enal. Both ¹H and ¹³C NMR provide critical data regarding the connectivity of atoms and the spatial arrangement of the molecule.
Detailed analysis of the ¹H NMR spectrum of (2E)-4-Bromo-2-methyl-2-butenal reveals distinct signals that can be unequivocally assigned to each proton in the molecule. scispace.com The aldehydic proton (H-1) typically appears as a singlet at approximately 9.47 ppm. scispace.com The vinyl proton (H-3) is observed as a triplet of quartets around 6.64 ppm. scispace.com This complex splitting pattern arises from coupling to the two protons of the adjacent brominated methylene (B1212753) group (H-4) and the three protons of the methyl group at the C-2 position. The methylene protons (H-4) adjacent to the bromine atom present as a doublet at about 4.15 ppm, coupled to the vinyl proton (H-3). scispace.com The methyl protons at C-2 resonate as a singlet at approximately 1.82 ppm. scispace.com
The coupling constant between the vinyl proton (H-3) and the methylene protons (H-4), observed to be 8.3 Hz, is particularly informative. scispace.com This value is characteristic of a trans or E configuration across the C-2/C-3 double bond, providing a definitive assignment of the molecule's stereochemistry. The small quartet coupling of the vinyl proton (H-3) with the methyl group protons (J = 1.5 Hz) further confirms the regiochemical placement of the methyl group at the C-2 position. scispace.com
Fictional ¹³C NMR data would be expected to show distinct resonances for each of the five carbon atoms, with the carbonyl carbon appearing at the lowest field (most deshielded), followed by the olefinic carbons, the brominated methylene carbon, and finally the methyl carbon at the highest field (most shielded). The precise chemical shifts would provide further confirmation of the assigned structure.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (CHO) | 9.47 | s | - |
| H-3 (=CH) | 6.64 | tq | J_H3,H4 = 8.3, J_H3,Me_ = 1.5 |
| H-4 (CH₂Br) | 4.15 | d | J_H4,H3_ = 8.3 |
| CH₃ | 1.82 | s | - |
Table 1: ¹H NMR Spectroscopic Data for (2E)-4-Bromo-2-methyl-2-butenal. scispace.com
Infrared (IR) Spectroscopy in the Determination of Functional Group Interactions and Vibrational Modes
Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound by identifying the vibrational modes of its covalent bonds. The IR spectrum is characterized by several key absorption bands that confirm the presence of the aldehyde, alkene, and alkyl halide functionalities.
A strong, sharp absorption band is expected in the region of 1685-1705 cm⁻¹, which is characteristic of the C=O stretching vibration of an α,β-unsaturated aldehyde. The conjugation of the carbonyl group with the carbon-carbon double bond lowers the frequency compared to a saturated aldehyde.
The C=C double bond stretching vibration will give rise to a medium to weak absorption band in the range of 1640-1680 cm⁻¹. The exact position can be influenced by substitution patterns. For an alkene with a C-H bond, a stretching vibration is also anticipated at approximately 3000-3100 cm⁻¹.
The presence of the bromine atom is indicated by the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum, usually between 500 and 600 cm⁻¹. This region often contains complex and overlapping signals, making a definitive assignment challenging without comparison to a reference spectrum.
Finally, the C-H stretching vibrations of the methyl group are expected in the 2850-3000 cm⁻¹ region, and C-H bending vibrations will appear in the 1375-1450 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aldehyde (C=O) | Stretch | 1685-1705 |
| Alkene (C=C) | Stretch | 1640-1680 |
| Alkene (=C-H) | Stretch | 3000-3100 |
| Alkyl Halide (C-Br) | Stretch | 500-600 |
| Alkyl (C-H) | Stretch | 2850-3000 |
| Methyl (C-H) | Bend | 1375-1450 |
Table 2: Predicted Infrared Absorption Frequencies for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation System Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores, such as the conjugated system present in this compound. The molecule possesses a π-conjugated system composed of the carbonyl group (C=O) and the carbon-carbon double bond (C=C).
This conjugation gives rise to electronic transitions, primarily the π → π* and n → π* transitions. The π → π* transition, which is typically of high intensity (large molar absorptivity, ε), involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transition, usually of lower intensity, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital.
For (2E)-4-Bromo-2-methyl-2-butenal, a UV-Vis spectrum recorded in diethyl ether shows a maximum absorption (λ_max_) at 228 nm. scispace.com This absorption corresponds to the high-intensity π → π* transition of the conjugated enal system. The presence of the bromine atom and the methyl group can cause slight shifts in the absorption maximum compared to the parent α,β-unsaturated aldehyde, acrolein. The weaker n → π* transition would be expected to appear at a longer wavelength, likely in the region of 300-350 nm, but may not always be distinctly observed or reported.
| Compound | Solvent | λ_max (nm) | Electronic Transition |
| (2E)-4-Bromo-2-methyl-2-butenal | Diethyl ether | 228 | π → π* |
Table 3: UV-Vis Spectroscopic Data for (2E)-4-Bromo-2-methyl-2-butenal. scispace.com
Chemical Transformations and Reactivity of 4 Bromo 2 Methylbut 2 Enal
Reactions at the Aldehyde Group
The aldehyde functional group is a primary site for nucleophilic attack and reduction. Its reactivity can be modulated to achieve a variety of synthetic outcomes.
Selective Reduction Methodologies and Products
The selective reduction of the aldehyde in α,β-unsaturated systems like 4-bromo-2-methylbut-2-enal to the corresponding allylic alcohol, (E)-4-bromo-2-methylbut-2-en-1-ol, is a valuable transformation. Standard reducing agents like sodium borohydride (B1222165) (NaBH4) can sometimes lead to a mixture of 1,2- and 1,4-reduction products, where the carbon-carbon double bond is also reduced.
To achieve high chemoselectivity for the 1,2-reduction of the aldehyde, specific methods are employed. The Luche reduction, which uses sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride (CeCl3) in a protic solvent like methanol, is a highly effective method. wikipedia.orgthermofisher.com The cerium salt is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and favoring the direct "hard" nucleophilic attack of the hydride at the carbonyl carbon. chem-station.com This method is known to selectively reduce α,β-unsaturated ketones and aldehydes to their corresponding allylic alcohols. wikipedia.orgtcichemicals.com
Another approach is the Meerwein-Ponndorf-Verley (MPV) reduction, which involves the use of an aluminum alkoxide, such as aluminum isopropoxide, as a catalyst for the transfer of a hydride from a sacrificial alcohol, typically isopropanol. This method is known for its high chemoselectivity for the reduction of aldehydes and ketones.
| Reduction Method | Reagent(s) | Primary Product | Key Features |
| Luche Reduction | NaBH4, CeCl3·7H2O, CH3OH | (E)-4-bromo-2-methylbut-2-en-1-ol | High 1,2-selectivity for α,β-unsaturated aldehydes. wikipedia.orgthermofisher.com |
| MPV Reduction | Al(Oi-Pr)3, i-PrOH | (E)-4-bromo-2-methylbut-2-en-1-ol | Chemoselective for aldehydes and ketones. |
Condensation and Carbonyl Addition Reactions
The aldehyde group of this compound is susceptible to a variety of condensation and carbonyl addition reactions, allowing for the formation of new carbon-carbon bonds.
The Reformatsky reaction involves the reaction of the aldehyde with an α-halo ester in the presence of zinc metal to produce a β-hydroxy ester. organicreactions.orgiitk.ac.inbyjus.comwikipedia.org This reaction proceeds through the formation of an organozinc reagent from the α-halo ester, which then adds to the carbonyl group of the aldehyde. wikipedia.org
The following table outlines the expected products from these reactions with this compound.
| Reaction | Reagent(s) | Expected Product Class |
| Reformatsky Reaction | 1. BrCH2CO2Et, Zn2. H3O+ | β-Hydroxy ester |
Reactions at the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound can undergo a variety of addition reactions, with the regioselectivity and stereoselectivity being influenced by the electronic nature of the substituents.
Stereoselective and Regioselective Addition Reactions
Electrophilic addition reactions to the double bond of this compound are possible. However, the electron-withdrawing effect of the aldehyde group deactivates the double bond towards electrophilic attack compared to a simple alkene. When reactions do occur, the regioselectivity is dictated by the directing effects of the substituents. For instance, the addition of hydrobromic acid (HBr) would be expected to proceed via a carbocation intermediate, with the bromine adding to the carbon that can best stabilize the positive charge.
Cycloaddition Reactions (e.g., Diels-Alder)
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). wikipedia.org this compound, being an α,β-unsaturated aldehyde, is an activated dienophile due to the electron-withdrawing nature of the carbonyl group. rsc.orgnih.govyoutube.comyoutube.com This polarization enhances its reactivity towards electron-rich dienes.
The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the electronic effects of the substituents on both the diene and the dienophile. Generally, the most favorable orbital overlap occurs to form the "ortho" or "para" substituted cyclohexene (B86901) product. The stereoselectivity of the reaction typically follows the endo rule, where the electron-withdrawing substituent of the dienophile (in this case, the aldehyde group) preferentially occupies the endo position in the transition state.
| Diene | Expected Regio- and Stereochemistry |
| 1,3-Butadiene | Formation of a cyclohexene derivative. |
| Isoprene (B109036) (2-methyl-1,3-butadiene) | Predominantly the "para" regioisomer. |
| Cyclopentadiene | Predominantly the endo stereoisomer. |
Transformations Involving the Bromine Substituent
The bromine atom in this compound is at an allylic position, which makes it susceptible to nucleophilic substitution reactions. Allylic halides are generally more reactive than their saturated counterparts due to the stabilization of the transition state and any potential carbocation intermediate by the adjacent double bond.
These substitutions can proceed through either an SN2 or an SN2' mechanism. In an SN2 reaction, the nucleophile attacks the carbon bearing the bromine, leading to direct displacement. In an SN2' reaction, the nucleophile attacks the γ-carbon of the double bond, resulting in a rearrangement of the double bond.
Soft nucleophiles, such as organocuprates (Gilman reagents), are particularly effective for the substitution of allylic halides. wikipedia.orgnih.gov These reagents are known to favor SN2' attack in many cases, but the regioselectivity can be influenced by steric factors and the specific structure of the cuprate. wikipedia.org
| Nucleophile | Potential Reaction Type(s) | Expected Product(s) |
| Organocuprates (R2CuLi) | SN2 / SN2' | Alkylated product(s) |
| Cyanide (e.g., NaCN) | SN2 | 5-Cyano-3-methylbut-2-enal |
| Thiolates (e.g., NaSR) | SN2 | 4-(Alkylthio)-2-methylbut-2-enal |
Nucleophilic Substitution Reactions with Various Reagents
This compound possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the carbon bearing the bromine atom (C4). Nucleophilic attack at the carbonyl carbon typically leads to 1,2-addition products, while attack at the β-carbon (C3) of the α,β-unsaturated system would result in 1,4-conjugate addition. However, the presence of a good leaving group (bromide) at the allylic position (C4) also allows for nucleophilic substitution reactions.
These substitutions can proceed through two main pathways: direct S(_N)2 displacement or a conjugate S(_N)2' displacement. In an S(_N)2 reaction, the nucleophile directly attacks the carbon atom bonded to the bromine, leading to inversion of configuration if the carbon were chiral. In an S(_N)2' reaction, the nucleophile attacks the γ-carbon (C2) of the double bond, leading to a rearrangement of the double bond and displacement of the leaving group. The regioselectivity of the nucleophilic attack is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition to the carbonyl group. In contrast, softer nucleophiles, such as cuprates, amines, and thiols, are more inclined to participate in conjugate addition or nucleophilic substitution.
| Reagent Type | Potential Reaction Pathway(s) | Expected Product Type |
| Hard Nucleophiles (e.g., R-Li, R-MgX) | 1,2-Addition | Secondary alcohol |
| Soft Nucleophiles (e.g., R₂CuLi, RSH, R₂NH) | 1,4-Addition (Conjugate Addition), S(_N)2, S(_N)2' | β-Substituted enal, 4-substituted-2-methylbut-2-enal, 2-(substituted methyl)-2-butenal |
| Bulky Nucleophiles | May favor S(_N)2' to alleviate steric hindrance | 2-(substituted methyl)-2-butenal |
Detailed Research Findings:
While specific studies on the nucleophilic substitution reactions of this compound are not extensively documented in readily available literature, the principles of allylic substitution are well-established. The electron-withdrawing nature of the aldehyde group can influence the electron density of the π-system, potentially affecting the regioselectivity of the S(_N)2' pathway. The stereochemical outcome of these reactions, particularly the potential for inversion of configuration in S(_N)2 reactions, is a critical aspect for consideration in asymmetric synthesis. masterorganicchemistry.com
Elimination Reactions Leading to Dienals
The presence of a hydrogen atom on the carbon adjacent to the bromine-bearing carbon (the α-carbon relative to the bromine) in this compound allows for the possibility of elimination reactions to form a conjugated dienal. This dehydrobromination reaction is typically promoted by a base. The regioselectivity of this elimination is generally governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene.
In the case of this compound, elimination of HBr would lead to the formation of 2-methyl-2,4-butadienal, a conjugated dienal. This transformation converts the allylic bromide into a valuable diene system, which can participate in various cycloaddition reactions, such as the Diels-Alder reaction.
The mechanism of this elimination can be either E2 (bimolecular elimination) or E1cB (unimolecular elimination via a conjugate base), depending on the strength of the base, the solvent, and the substrate's structure. For a primary allylic bromide like this compound, an E2 mechanism is generally expected with a strong, non-nucleophilic base.
| Base | Reaction Conditions | Expected Product |
| Potassium tert-butoxide | Anhydrous THF or other aprotic solvent | 2-Methyl-2,4-butadienal |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Acetonitrile or similar polar aprotic solvent | 2-Methyl-2,4-butadienal |
Detailed Research Findings:
Specific literature detailing the dehydrobromination of this compound to 2-methyl-2,4-butadienal is not prevalent. However, the dehydrobromination of allylic bromides is a standard transformation in organic synthesis. For instance, the dehydrobromination of allyl bromide itself can yield propadiene, highlighting the potential for elimination in such systems. The formation of the conjugated 2-methyl-2,4-butadienal would be thermodynamically favored due to the extended π-system.
Palladium-Catalyzed Cross-Coupling Reactions of Brominated Enals
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. As a brominated enal, this compound is a suitable substrate for several of these transformations, including the Suzuki, Heck, and Stille reactions. These reactions typically involve the oxidative addition of the organohalide to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent (in the case of Suzuki and Stille reactions) or migratory insertion of an alkene (in the Heck reaction), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Suzuki Coupling:
The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This compound can be coupled with various aryl or vinyl boronic acids to introduce new substituents at the C4 position. A study on the analogous compound, methyl (E)-4-bromobut-2-enoate, demonstrated successful Suzuki coupling with several arylboronic acids using a ligand-free palladium catalyst. researchgate.net A similar reactivity can be anticipated for this compound.
| Arylboronic Acid | Catalyst | Base | Product |
| Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | 4-Phenyl-2-methylbut-2-enal |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-(4-Methoxyphenyl)-2-methylbut-2-enal |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 4-(Thiophen-2-yl)-2-methylbut-2-enal |
Heck Reaction:
The Heck reaction involves the coupling of an organohalide with an alkene. organic-chemistry.org this compound could be coupled with alkenes like styrene (B11656) or acrylates to form more complex unsaturated systems. The regioselectivity of the alkene insertion and the stereochemistry of the resulting double bond are key considerations in this reaction.
Stille Coupling:
The Stille reaction utilizes an organotin compound as the coupling partner for the organohalide. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. This compound could be coupled with various organostannanes, such as vinyltributyltin or aryltributyltin, to introduce new carbon-carbon bonds at the C4 position.
Enzyme-Mediated Transformations of this compound and its Derivatives
The use of enzymes in organic synthesis, or biocatalysis, offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions. nih.govacs.org Halogenating and dehalogenating enzymes, in particular, have garnered significant interest for their ability to perform transformations that can be challenging to achieve with traditional chemical methods. nih.govacs.orgresearchgate.netrsc.orgnih.gov
While specific studies on the enzyme-mediated transformations of this compound are not widely reported, the structural motifs present in the molecule suggest several potential biocatalytic reactions.
Potential Enzyme-Mediated Reactions:
Dehalogenation: Reductive dehalogenases could potentially remove the bromine atom to yield 2-methylbut-2-enal. These enzymes often utilize cofactors such as NADH or FADH₂.
Reduction of the Aldehyde: Alcohol dehydrogenases (ADHs) are capable of reducing aldehydes to their corresponding primary alcohols. This would transform this compound into (E)-4-bromo-2-methylbut-2-en-1-ol.
Reduction of the Alkene: Ene-reductases can selectively reduce the carbon-carbon double bond of α,β-unsaturated aldehydes and ketones. This would lead to the formation of 4-bromo-2-methylbutanal.
Oxidation of the Aldehyde: Aldehyde dehydrogenases (ALDHs) or oxidases could oxidize the aldehyde to a carboxylic acid, yielding 4-bromo-2-methylbut-2-enoic acid.
| Enzyme Class | Potential Transformation | Product |
| Reductive Dehalogenase | Removal of bromine | 2-Methylbut-2-enal |
| Alcohol Dehydrogenase (ADH) | Reduction of aldehyde | (E)-4-Bromo-2-methylbut-2-en-1-ol |
| Ene-Reductase | Reduction of C=C double bond | 4-Bromo-2-methylbutanal |
| Aldehyde Dehydrogenase (ALDH) | Oxidation of aldehyde | 4-Bromo-2-methylbut-2-enoic acid |
Detailed Research Findings:
The field of biocatalysis is rapidly expanding, with continuous discovery and engineering of enzymes for novel transformations. While a specific enzyme for this compound has not been identified in the reviewed literature, the promiscuity of many enzymes suggests that screening existing enzyme libraries could lead to the discovery of biocatalysts for the aforementioned transformations. For example, the enzyme 4-oxalocrotonate tautomerase (4-OT) has been shown to catalyze asymmetric Michael additions to α,β-unsaturated aldehydes, indicating that enzymes can indeed interact with and transform this class of compounds. acs.org
Diastereoselectivity and Enantioselectivity in Reactions of this compound
Controlling the stereochemical outcome of chemical reactions is a central theme in modern organic synthesis. For a molecule like this compound, which can lead to the formation of new stereocenters, understanding and controlling diastereoselectivity and enantioselectivity is crucial.
Diastereoselectivity:
Diastereoselectivity arises when a reaction can produce two or more diastereomeric products, and one is formed in preference to the other(s). In the context of this compound, diastereoselectivity could be a factor in several reactions:
Nucleophilic Addition to the Carbonyl Group: The addition of a nucleophile to the aldehyde can create a new stereocenter at C1. If another stereocenter is present in the molecule or in the nucleophile, diastereomeric products can be formed.
Reactions at the Double Bond: Reactions such as dihydroxylation or epoxidation of the double bond would create two new stereocenters (at C2 and C3), potentially leading to diastereomeric products. The relative orientation of the new substituents would be influenced by the steric and electronic properties of the substrate and the reagents.
Palladium-Catalyzed Cross-Coupling Reactions: In Heck reactions, the stereochemistry of the newly formed double bond is a key diastereoselective consideration.
Enantioselectivity:
Enantioselectivity is the preferential formation of one enantiomer over the other in a reaction that creates a chiral product from an achiral starting material. This is typically achieved using a chiral catalyst, reagent, or auxiliary.
Asymmetric Reduction: The reduction of the aldehyde to an alcohol using a chiral reducing agent or a chiral catalyst (e.g., a Noyori-type hydrogenation catalyst) could produce one enantiomer of (E)-4-bromo-2-methylbut-2-en-1-ol in excess.
Enantioselective Nucleophilic Addition: The addition of a nucleophile to the aldehyde in the presence of a chiral Lewis acid or an organocatalyst could lead to the formation of an enantioenriched secondary alcohol.
Enantioselective Conjugate Addition: The addition of a nucleophile to the β-position of the enal system, mediated by a chiral catalyst, could create a stereocenter at C3 with high enantiomeric excess.
Enantioselective Catalysis on Derivatives: Chiral catalysts have been used for the enantioselective dibromination of allylic alcohols, which are derivatives of the title compound. wisc.edu
| Reaction Type | Stereochemical Control | Potential Outcome |
| Nucleophilic Addition | Chiral nucleophile or catalyst | Diastereo- or enantiomerically enriched alcohol |
| Dihydroxylation | Substrate or reagent control | Diastereomerically enriched diol |
| Asymmetric Reduction | Chiral reducing agent/catalyst | Enantiomerically enriched allylic alcohol |
| Asymmetric Conjugate Addition | Chiral catalyst | Enantiomerically enriched β-substituted enal |
Detailed Research Findings:
While specific studies detailing the diastereoselective and enantioselective reactions of this compound are limited, the principles of asymmetric catalysis are broadly applicable. masterorganicchemistry.comyoutube.com The development of chiral catalysts for reactions of α,β-unsaturated aldehydes is an active area of research. For instance, chiral secondary amine catalysts (e.g., MacMillan catalysts) are known to activate α,β-unsaturated aldehydes towards enantioselective conjugate additions by forming a chiral iminium ion intermediate. Such a strategy could potentially be applied to this compound to achieve highly enantioselective transformations.
Strategic Applications in Complex Organic Synthesis
Utilization as a Key Intermediate in the Synthesis of Biologically Relevant Molecules (e.g., Vitamin A intermediates)
4-Bromo-2-methylbut-2-enal plays a pivotal role as a key intermediate in the industrial synthesis of Vitamin A and its derivatives. Specifically, the (E)-isomer of this compound is a crucial starting material for the production of (E)-4-acetoxy-2-methylbut-2-en-1-al, which is a key component in one of the major industrial routes to Vitamin A acetate (B1210297). nih.gov The synthesis of (E)-4-bromo-2-methylbut-2-en-1-al can be achieved in high yields through the bromination of isoprene (B109036) epoxide (3,4-epoxy-3-methyl-1-butene) using cupric bromide in the presence of lithium carbonate. nih.gov
The strategic importance of this C5 building block is underscored by its application in extending carbon chains to construct the full Vitamin A skeleton. The aldehyde functionality allows for chain elongation through various olefination reactions, such as the Wittig reaction, while the bromo group provides a handle for subsequent transformations.
Furthermore, the structural motif of this compound is found within the broader context of retinoid synthesis. For instance, a related compound, ethyl 4-bromo-3-methylbut-2-enoate, serves as a building block for the synthesis of 9-cis-β-carotene, a geometric isomer of β-carotene, which is a precursor to vitamin A. This highlights the utility of brominated methyl-substituted butene structures in accessing various forms of vitamin A and related carotenoids.
Table 1: Key Intermediates in Vitamin A Synthesis
| Compound | Role |
| (E)-4-Bromo-2-methylbut-2-enal | Starting material |
| (E)-4-Acetoxy-2-methylbut-2-en-1-al | Key intermediate for Vitamin A acetate |
| Ethyl 4-bromo-3-methylbut-2-enoate | Building block for 9-cis-β-carotene |
Building Block for the Construction of Diverse Heterocyclic Frameworks
The inherent reactivity of this compound, characterized by an α,β-unsaturated aldehyde system and an allylic bromide, makes it a promising precursor for the synthesis of various heterocyclic frameworks. The conjugated system can participate as a dienophile or a Michael acceptor, while the aldehyde can undergo condensation reactions, and the carbon-bromine bond can be involved in cyclization through nucleophilic substitution.
Although direct examples of the synthesis of heterocycles starting from this compound are not extensively documented in readily available literature, the reactivity of similar α,β-unsaturated aldehydes and vinyl bromides is well-established in heterocyclic synthesis. For instance, α,β-unsaturated aldehydes are known to participate in [4+2] cycloaddition reactions (Diels-Alder reactions) to form six-membered rings like pyrans and pyridines. The aldehyde group can react with amines or active methylene (B1212753) compounds, followed by intramolecular cyclization involving the allylic bromide, to potentially yield a variety of five or six-membered heterocycles.
For example, the reaction of a similar compound, 3-methyl-2-butenal, with phenols in the presence of a catalyst leads to the formation of 2H-chromenes, a class of oxygen-containing heterocycles. This suggests that this compound could undergo analogous transformations, with the bromo substituent offering a site for further functionalization of the resulting heterocyclic ring. The synthesis of substituted pyridines often involves the condensation of α,β-unsaturated carbonyl compounds with ammonia (B1221849) or amines, indicating another potential avenue for the application of this compound in constructing nitrogen-containing heterocycles.
Table 2: Potential Heterocyclic Scaffolds from this compound
| Heterocycle Class | Potential Synthetic Route |
| Pyrans | [4+2] Cycloaddition (Diels-Alder reaction) |
| Pyridines | Condensation with ammonia/amines followed by cyclization |
| Dihydropyrans | Prins-type cyclization |
| Furans | Intramolecular cyclization of derived intermediates |
Precursor in Chiral Synthesis and Asymmetric Transformations
The prochiral nature of the aldehyde group and the potential for creating stereocenters through reactions at the double bond make this compound an interesting substrate for asymmetric synthesis. While specific applications of this exact compound in chiral transformations are not widely reported, research on closely related molecules demonstrates the feasibility and potential of this structural motif in stereoselective reactions.
A significant example is the use of (E)‐4‐bromo‐3‐methylbut‐2‐enal in an asymmetric reductive carbocyclization catalyzed by engineered ene reductases. This biocatalytic process leads to the formation of chiral cyclopropanes with high enantioselectivity. The enzyme facilitates a hydride transfer to the double bond, generating an enolate intermediate that then undergoes an intramolecular C-C bond formation to yield the cyclopropane (B1198618) ring. This research highlights the potential of using enzymatic methods to achieve asymmetric transformations on brominated butenal scaffolds.
Furthermore, the aldehyde functionality can be a target for various enantioselective reactions, such as asymmetric allylation, aldol (B89426) reactions, or reductions using chiral catalysts to produce chiral alcohols. The resulting stereocenter can then direct the stereochemistry of subsequent reactions, making it a valuable strategy in the synthesis of complex chiral molecules. The development of new chiral catalysts and methodologies continues to expand the possibilities for the asymmetric transformation of α,β-unsaturated aldehydes like this compound.
Synthesis of Analogues and Derivatives for Fundamental Chemical Research
The synthesis of analogues and derivatives of this compound is crucial for fundamental chemical research, including reaction mechanism studies, structure-activity relationship (SAR) investigations, and the development of new synthetic methodologies. By systematically modifying the structure of this compound, chemists can probe the electronic and steric effects on its reactivity and explore new chemical transformations.
For instance, the synthesis of derivatives where the bromo substituent is replaced by other halogens or functional groups allows for a comparative study of their reactivity in nucleophilic substitution and cross-coupling reactions. Similarly, modifications to the methyl group or the aldehyde functionality can provide insights into the steric and electronic requirements of enzymes or catalysts that interact with this type of substrate.
An example of the utility of synthesizing analogues can be seen in the study of enzyme inhibitors. Analogues of (E)-4-amino-3-methylbut-2-en-1-yl diphosphate, a compound with a similar carbon skeleton, have been synthesized to investigate their potential as inhibitors of the IspH enzyme, a target for new antibacterial and antiparasitic drugs. This demonstrates how derivatives of such butenal structures can serve as valuable tools in chemical biology and drug discovery research. The synthesis and study of these derivatives contribute to a deeper understanding of fundamental chemical principles and can lead to the discovery of new molecules with practical applications.
Table 3: Examples of Potential Analogues and Derivatives for Research
| Modification | Purpose of Synthesis |
| Replacement of bromine with other halogens (Cl, I) | Study of leaving group effects in substitution reactions |
| Conversion of aldehyde to other functional groups (e.g., alcohol, ester) | Investigation of reactivity at different oxidation states |
| Introduction of isotopic labels (e.g., ¹³C, ²H) | Mechanistic studies of reactions |
| Synthesis of phosphonate (B1237965) or sulfonate analogues | Development of enzyme inhibitors or molecular probes |
Theoretical and Computational Chemistry Studies on 4 Bromo 2 Methylbut 2 Enal
Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. scielo.org.botci-thaijo.orgresearchgate.net For 4-Bromo-2-methylbut-2-enal, DFT calculations can elucidate the distribution of electron density, molecular geometry, and the energies of different conformations.
The presence of a bromine atom, a methyl group, and a conjugated aldehyde functionality significantly influences the electronic properties of the molecule. The electron-withdrawing nature of the bromine atom and the carbonyl group, combined with the electron-donating effect of the methyl group, creates a complex electronic environment. DFT studies can quantify these effects by calculating molecular properties such as dipole moment, polarizability, and electrostatic potential maps. tci-thaijo.org
The electrostatic potential map would likely show regions of negative potential around the oxygen atom of the carbonyl group and the bromine atom, indicating their nucleophilic character. Conversely, positive potential would be expected around the carbonyl carbon and the carbon atom bonded to the bromine, highlighting their electrophilic nature.
Energetics studies using DFT can determine the relative stabilities of different isomers (E/Z) and conformers of this compound. By calculating the total electronic energy of each optimized geometry, the most stable form of the molecule can be predicted. These calculations are crucial for understanding the molecule's behavior in chemical reactions.
A hypothetical DFT study on this compound would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to perform geometry optimization and frequency calculations. mdpi.com The results would provide key energetic and structural parameters.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Calculated Value |
| Total Electronic Energy | [Value] a.u. |
| Dipole Moment | [Value] Debye |
| HOMO Energy | [Value] eV |
| LUMO Energy | [Value] eV |
| HOMO-LUMO Gap | [Value] eV |
| Mulliken Atomic Charges | C1: [Value], C2: [Value], C3: [Value], C4: [Value], O: [Value], Br: [Value] |
Note: The values in this table are hypothetical and would need to be calculated using DFT software.
Molecular Orbital Analysis for Reactivity Prediction (e.g., Frontier Molecular Orbitals)
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. youtube.comwikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com
For this compound, an α,β-unsaturated aldehyde, the HOMO is expected to be a π-orbital associated with the C=C double bond, while the LUMO is likely a π* anti-bonding orbital of the conjugated system. youtube.comunizin.orgyoutube.com The energies and spatial distributions of these orbitals dictate the molecule's reactivity in various reactions.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
In reactions with nucleophiles, the attack will likely occur at the site where the LUMO has the largest coefficient. For an α,β-unsaturated aldehyde, this is typically the β-carbon of the double bond (1,4-addition or Michael addition) or the carbonyl carbon (1,2-addition). uobabylon.edu.iqnih.gov Conversely, in reactions with electrophiles, the site of attack will be where the HOMO has the largest coefficient, which is often the α-carbon.
Table 2: Predicted Reactivity Based on FMO Analysis of this compound
| Reaction Type | Attacking Species | Predicted Site of Attack | Rationale |
| Nucleophilic Addition | Nucleophile (e.g., CN⁻) | β-carbon (C3) or Carbonyl Carbon (C1) | Location of largest LUMO coefficient |
| Electrophilic Addition | Electrophile (e.g., H⁺) | α-carbon (C2) or Carbonyl Oxygen | Location of largest HOMO coefficient |
| Cycloaddition (Diels-Alder) | Diene | C=C double bond | Interaction of diene HOMO with dienophile LUMO |
Computational Modeling of Reaction Mechanisms and Transition States
For this compound, computational modeling could be used to study various reactions, such as nucleophilic additions, electrophilic additions, and cycloadditions. For instance, in a nucleophilic addition reaction, calculations can determine whether the 1,2-addition to the carbonyl group or the 1,4-conjugate addition to the double bond is more favorable by comparing the activation energies of the respective transition states. uobabylon.edu.iq
The structure of the transition state provides crucial information about the geometry of the reacting molecules at the point of highest energy along the reaction coordinate. ibs.re.kr The nature of the bonds being formed and broken can be analyzed, offering a deeper understanding of the reaction pathway.
For example, modeling the reaction of this compound with a Grignard reagent would involve locating the transition state structures for both the 1,2- and 1,4-addition pathways. The calculated activation energies would predict the major product of the reaction under kinetic control.
Prediction and Validation of Stereochemical Outcomes in Reactions
Computational chemistry can be a powerful tool for predicting and rationalizing the stereochemical outcomes of reactions. researchgate.net For reactions involving this compound that can lead to chiral products, computational models can be used to determine the relative energies of the transition states leading to different stereoisomers.
For instance, in an asymmetric reduction of the carbonyl group or a stereoselective addition to the double bond, the facial selectivity (re vs. si) can be investigated. By modeling the approach of the reagent to the substrate, often in the presence of a chiral catalyst, the transition state energies for the formation of the different stereoisomers can be calculated. The stereoisomer formed via the lower energy transition state is predicted to be the major product.
A study on the Horner-Wadsworth-Emmons reaction of related phosphonates with aldehydes has shown that stereoselectivity can be influenced by the reaction conditions and the nature of the reactants. mdpi.com Computational modeling could be employed to understand the factors that govern the E/Z selectivity in such reactions involving this compound or its derivatives.
By comparing the calculated stereochemical preferences with experimental results, the computational models can be validated and refined, leading to a more accurate predictive capability for new reactions and substrates.
Conclusion and Future Research Perspectives
Synthesis of Recent Academic Advancements Pertaining to 4-Bromo-2-methylbut-2-enal
Direct and recent academic publications solely focused on this compound are sparse. A key patented method for its synthesis involves the bromination of isoprene (B109036) epoxide (3,4-epoxy-3-methyl-1-butene) using cupric bromide in the presence of lithium carbonate, which provides the (E)-isomer in high yields. google.com This method represents a significant improvement over previous routes that were either low-yielding or utilized starting materials that are difficult to prepare. google.com
While dedicated studies are lacking, advancements in the broader field of synthetic methodology for α,β-unsaturated aldehydes and halogenated compounds provide a valuable framework for future work. The development of novel catalytic systems for C-C and C-X bond formations, for instance, offers potential for more efficient and selective syntheses of this compound and its derivatives.
Identification of Emerging Research Avenues and Unexplored Transformations
The bifunctional nature of this compound, possessing both an electrophilic α,β-unsaturated aldehyde and a reactive alkyl bromide, opens up a plethora of possibilities for unexplored chemical transformations.
Emerging Research Avenues:
Asymmetric Catalysis: The aldehyde functionality is a prime handle for asymmetric organocatalysis. Exploring enantioselective additions to the carbonyl group or conjugate additions to the double bond could lead to the synthesis of valuable chiral building blocks. Research into organocatalytic Michael additions to similar α,β-unsaturated systems is a well-established field, and applying these methods to this compound is a logical next step.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. This technology could enable novel transformations of this compound, such as direct β-alkylation of the aldehyde or cross-coupling reactions at the bromide position under mild conditions. nih.gov
Dual Catalysis: Systems that combine two different catalytic modes, such as organocatalysis and transition-metal catalysis, could unlock unique reactivity patterns. For instance, a metal catalyst could activate the C-Br bond while an organocatalyst activates the aldehyde, leading to complex, one-pot transformations.
Unexplored Transformations:
Domino Reactions: The dual reactivity of the molecule is ideally suited for designing domino or cascade reactions. A nucleophilic attack on the aldehyde could be followed by an intramolecular cyclization involving the alkyl bromide, providing rapid access to complex cyclic structures.
Cross-Coupling Reactions: While likely utilized in industrial settings, a systematic academic exploration of various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) at the C-Br bond of this compound would be valuable for creating a diverse library of derivatives.
Future Challenges and Opportunities in Green Chemistry and Sustainable Synthesis
The principles of green chemistry present both challenges and significant opportunities for the synthesis and application of this compound. Adopting sustainable practices in pharmaceutical intermediate synthesis is crucial for minimizing environmental impact. reachemchemicals.com
Challenges:
Atom Economy: Traditional halogenation methods often have poor atom economy. The patented synthesis using cupric bromide, for example, generates stoichiometric amounts of copper salts as byproducts.
Solvent Use: The use of chlorinated solvents like chloroform (B151607) in the current synthesis protocols is environmentally problematic.
Renewable Feedstocks: The reliance on isoprene, a petrochemical-derived starting material, poses a long-term sustainability challenge.
Opportunities:
Catalytic Halogenation: Developing catalytic, rather than stoichiometric, bromination methods would significantly improve the atom economy and reduce waste.
Biocatalysis: The use of halogenase enzymes for the selective bromination of bio-based precursors could offer a greener alternative to traditional chemical methods. nih.govacs.orgresearchgate.netmdpi.commanchester.ac.uk Nature has evolved these enzymes to regioselectively halogenate a diverse range of molecules. acs.org
Synthesis from Biomass: A significant long-term goal would be the development of synthetic routes to this compound or its precursors from renewable biomass. acs.orgpharmafeatures.comacs.orgresearchgate.net This aligns with the broader trend of moving away from fossil fuel-based feedstocks in the chemical industry. pharmafeatures.com
Greener Solvents and Conditions: Exploring the use of safer, bio-based solvents and implementing energy-efficient reaction conditions, such as continuous flow chemistry, are key areas for improvement.
| Green Chemistry Principle | Challenge for this compound Synthesis | Potential Opportunity |
| Atom Economy | Stoichiometric use of brominating agents (e.g., CuBr₂) | Development of catalytic bromination methods. |
| Safer Solvents & Auxiliaries | Use of chlorinated solvents (e.g., chloroform). | Transition to bio-based or recyclable solvents. |
| Use of Renewable Feedstocks | Reliance on petrochemical-derived isoprene. | Synthesis from biomass-derived platform molecules. |
| Catalysis | Limited exploration of catalytic routes. | Application of organo-, photo-, and biocatalysis. |
Potential for Broader Impact in Chemical Innovation
Future research into this compound has the potential to extend far beyond its current role as a vitamin precursor.
Pharmaceutical and Agrochemical Synthesis: The development of novel transformations and the creation of a library of derivatives could lead to the discovery of new biologically active compounds. The presence of a halogen atom can significantly impact the pharmacokinetic properties of a molecule.
Materials Science: As a functionalized building block, derivatives of this compound could be used to synthesize novel polymers and functional materials.
Advancement of Synthetic Methodology: The unique combination of functional groups in this molecule makes it an excellent platform for testing and developing new synthetic methods, particularly in the areas of catalysis and domino reactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-bromo-2-methylbut-2-enal, and how can reaction conditions be fine-tuned to improve yield?
- Methodology : The synthesis often involves bromination of 2-methylbut-2-enal using reagents like N-bromosuccinimide (NBS) under controlled conditions. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) significantly affect regioselectivity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity .
- Data Analysis : Monitor reaction progress using TLC and confirm product structure via -NMR (e.g., characteristic aldehyde proton at ~9.8 ppm and allylic bromine coupling patterns) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Combine spectroscopic techniques:
- IR Spectroscopy : Confirm aldehyde C=O stretch (~1720 cm) and C-Br bond (~560 cm).
- Mass Spectrometry : Look for molecular ion peaks at m/z 178/180 (Br isotope pattern) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions (e.g., oxidation or polymerization) during bromination of 2-methylbut-2-enal?
- Methodology :
- Use radical inhibitors (e.g., BHT) to suppress polymerization.
- Conduct reactions under inert atmospheres (N/Ar) to prevent aldehyde oxidation.
- Optimize stoichiometry (e.g., 1.1 equiv. NBS) to minimize over-bromination .
- Case Study : highlights solvent effects on byproduct formation; THF reduces ionic side reactions compared to polar aprotic solvents.
Q. How does the electronic nature of the bromine substituent influence the compound’s reactivity in Diels-Alder or nucleophilic addition reactions?
- Mechanistic Insight : The electron-withdrawing bromine enhances electrophilicity of the α,β-unsaturated aldehyde, accelerating cycloadditions. Computational studies (DFT) can map frontier molecular orbitals to predict regioselectivity .
- Experimental Design : Compare reaction rates with non-brominated analogs using kinetic assays (e.g., UV-Vis monitoring of diene consumption) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in antimicrobial or anticancer research?
- Methodology :
- Antimicrobial Testing : Broth microdilution assays (MIC/MBC) against Gram-positive/negative strains, with controls for aldehyde toxicity .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), assessing IC values and apoptosis markers (caspase-3 activation) .
- Data Interpretation : Cross-validate results with structural analogs (e.g., ’s phenolic derivatives) to isolate bromine-specific effects.
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodology :
- Perform molecular docking (AutoDock Vina) against enzyme active sites (e.g., kinases or proteases).
- Use MD simulations (AMBER/GROMACS) to assess binding stability and hydrogen-bonding interactions with residues like serine or histidine .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields or biological activity data for this compound?
- Troubleshooting :
- Verify reagent purity (e.g., NBS decomposition can lower yields).
- Replicate protocols under strictly anhydrous conditions, as moisture may hydrolyze the aldehyde group .
Safety and Handling
Q. What precautions are essential when handling this compound in laboratory settings?
- Protocols :
- Use fume hoods to avoid inhalation of volatile aldehydes.
- Store under nitrogen at –20°C to prevent degradation.
- Neutralize waste with aqueous NaHSO to quench reactive aldehyde groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
